1-benzyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
1-benzyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The starting materials often include benzyl halides, fluorinated anilines, and piperidine. The key steps may involve:
Nucleophilic substitution: Reacting benzyl halides with fluorinated anilines to form intermediate compounds.
Cyclization: Forming the quinoline ring through cyclization reactions.
Sulfonylation: Introducing the sulfonyl group using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide using oxidizing agents.
Reduction: Reduction of the quinoline ring to form tetrahydroquinoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzyl or piperidine moieties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide, while reduction may produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-benzyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Fluoroquinolones: A class of antibiotics that includes ciprofloxacin and levofloxacin.
Sulfonyl compounds: Such as sulfonamides, which are used as antibiotics.
Uniqueness
1-benzyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
1-benzyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-piperidin-1-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN2O3S/c1-20-10-12-22(13-11-20)35(33,34)27-19-31(18-21-8-4-2-5-9-21)25-17-26(30-14-6-3-7-15-30)24(29)16-23(25)28(27)32/h2,4-5,8-13,16-17,19H,3,6-7,14-15,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIJEIGAXUVOSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCCC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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